Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate
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Overview
Description
Bis(2,2,3,3-tetrafluoropropyl) 2,2’-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate is a complex organofluorine compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,3,3-tetrafluoropropyl) 2,2’-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate typically involves multiple steps. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,3,3-tetrafluoropropyl) 2,2’-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Scientific Research Applications
Bis(2,2,3,3-tetrafluoropropyl) 2,2’-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of Bis(2,2,3,3-tetrafluoropropyl) 2,2’-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,3,3-tetrafluoropropyl) sulphate
- Bis(2,2,3,3-tetrafluoropropyl) carbonate
Uniqueness
Compared to similar compounds, Bis(2,2,3,3-tetrafluoropropyl) 2,2’-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate is unique due to the presence of the sulfonyl imino group. This functional group imparts distinct chemical properties, making it more versatile in various applications. The compound’s high fluorine content also enhances its stability and reactivity, setting it apart from other fluorinated compounds.
Properties
Molecular Formula |
C17H21F8NO8S3 |
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Molecular Weight |
615.5 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2-[(4-methylphenyl)sulfonyl-[2-(2,2,3,3-tetrafluoropropoxysulfonyl)ethyl]amino]ethanesulfonate |
InChI |
InChI=1S/C17H21F8NO8S3/c1-12-2-4-13(5-3-12)37(31,32)26(6-8-35(27,28)33-10-16(22,23)14(18)19)7-9-36(29,30)34-11-17(24,25)15(20)21/h2-5,14-15H,6-11H2,1H3 |
InChI Key |
ALQIXPSYDYICPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCS(=O)(=O)OCC(C(F)F)(F)F)CCS(=O)(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
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